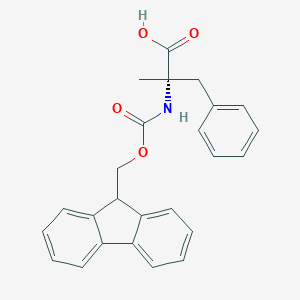

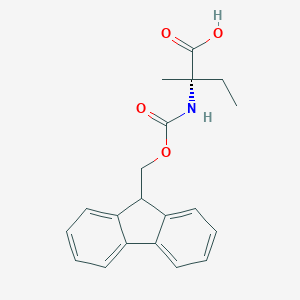

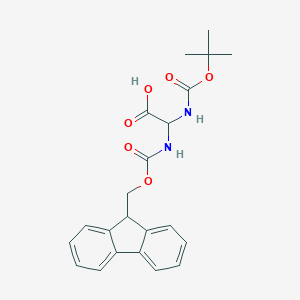

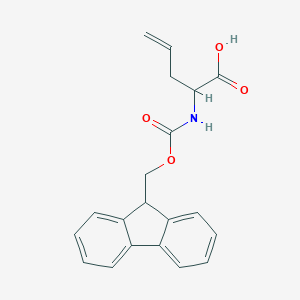

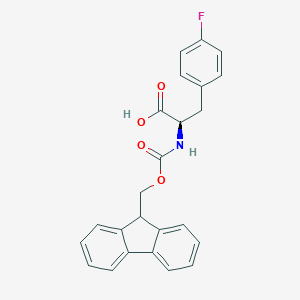

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid

Vue d'ensemble

Description

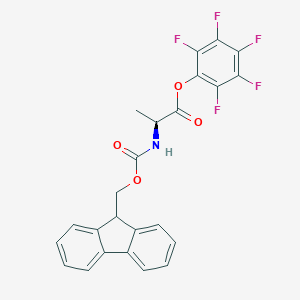

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid, is a useful research compound. Its molecular formula is C24H20FNO4 and its molecular weight is 405.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hydrogel Formation

Scientific Field

This application falls under the field of Biomedical Engineering .

Application Summary

The compound is used in the formation of hydrogels, which are important in biomedical applications . The hydrogel formation of fluorenylmethyloxycarbonyl phenylalanine (FmocF) molecule is reported .

Methods of Application

The hydrogel formation is induced by solubilizing FmocF above the critical concentration using physical and thermal stimuli . The role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .

Results or Outcomes

The collective action of different non-covalent interactions plays a role in making FmocF hydrogel . A new polymorphic form of FmocF is reported after transitioning to hydrogel using powder diffraction and infrared spectroscopy .

Mechanical Properties of Hydrogels

Scientific Field

This application is also in the field of Biomedical Engineering .

Application Summary

Fmoc-diphenylalanine (FmocFF or FmocPhePhe) is an important low molecular weight hydrogelator . The mechanical properties of FmocFF gels prepared with different protocols are studied .

Methods of Application

Gelation can be induced by either lowering the pH of an aqueous solution of FmocFF or by the addition of water to a solution of FmocFF in a solvent such as DMSO .

Results or Outcomes

The final pH of the gels is the principal determinant of the mechanical properties independently of the method of gel formation . Additional variability arises from experimental factors such as the fraction of DMSO or the nature of the buffers used in selected systems .

C-H Activation

Scientific Field

This application falls under the field of Organic Chemistry .

Application Summary

The Fmoc-D-4-Fluorophenylalanine derivative was introduced in collaboration with Yu and coworkers in reflection to a methodology reported in C-H Activation . This method allows for the selective functionalization of carbon-hydrogen (C-H) bonds, a common type of bond in organic molecules .

Methods of Application

The specific methods of application are not detailed in the sources. However, C-H activation generally involves the use of a catalyst to selectively break the C-H bond and replace it with a new bond .

Results or Outcomes

The outcomes of this application are not specified in the sources. However, C-H activation is a powerful tool in organic synthesis, allowing for the creation of complex molecules from simpler precursors .

Pharmaceutical Intermediate

Scientific Field

This application is in the field of Pharmaceutical Sciences .

Application Summary

Fmoc-D-4-Fluorophenylalanine is used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a reaction between two or more other substances, and it’s often used in the synthesis of more complex molecules .

Methods of Application

The specific methods of application are not detailed in the sources. However, pharmaceutical intermediates are typically used in various stages of drug synthesis .

Results or Outcomes

The outcomes of this application are not specified in the sources. However, the use of intermediates like Fmoc-D-4-Fluorophenylalanine can help streamline the drug synthesis process and improve the efficiency of producing pharmaceutical products .

Combinatorial Science

Scientific Field

This application falls under the field of Combinatorial Science .

Application Summary

The Fmoc-D-4-Fluorophenylalanine derivative is used in combinatorial science, which explores the synthesis and screening of large libraries of compounds for potential applications .

Methods of Application

The specific methods of application are not detailed in the sources. However, combinatorial science typically involves the use of high-throughput screening methods to test a large number of compounds for a specific property or effect .

Results or Outcomes

The outcomes of this application are not specified in the sources. However, combinatorial science can lead to the discovery of new compounds with desirable properties, such as pharmaceutical drugs or materials with unique physical characteristics .

Raw Material in Organic Synthesis

Scientific Field

This application is in the field of Organic Synthesis .

Application Summary

Fmoc-D-4-Fluorophenylalanine is used as a raw material in organic synthesis . It’s an important component in the synthesis of more complex organic compounds .

Methods of Application

The specific methods of application are not detailed in the sources. However, raw materials like Fmoc-D-4-Fluorophenylalanine are typically used in various stages of organic synthesis, often as building blocks for larger molecules .

Results or Outcomes

The outcomes of this application are not specified in the sources. However, the use of raw materials like Fmoc-D-4-Fluorophenylalanine can help streamline the synthesis process and improve the efficiency of producing complex organic compounds .

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUMACXMEZBPJG-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583795 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid | |

CAS RN |

177966-64-2 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-fluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177966-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.